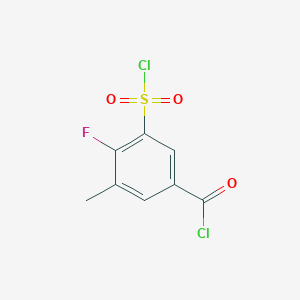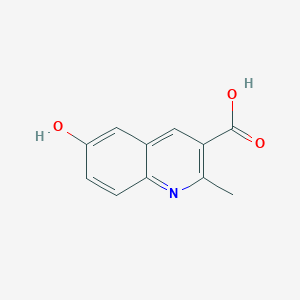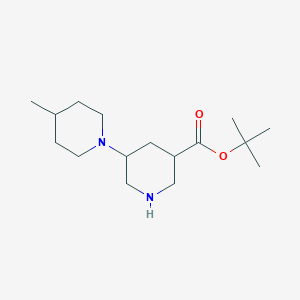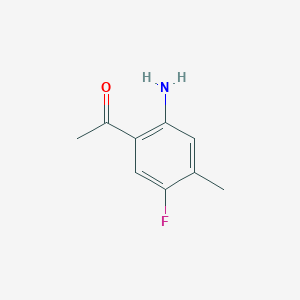
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with chlorosulfonyl, fluoro, and methyl groups
準備方法
The synthesis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid, leading to the formation of the chlorosulfonyl derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction. These methods ensure consistent quality and scalability for commercial applications.
化学反応の分析
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-5-methylbenzoic acid and sulfur dioxide.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biomedical Research: It is employed in the synthesis of bioactive molecules and fluorescent probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
類似化合物との比較
Similar compounds to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride include:
3-chlorosulfonyl-4-fluoro-benzoic acid: This compound shares the chlorosulfonyl and fluoro substituents but lacks the methyl group.
4-chlorosulfonyl-benzoic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of the benzoyl chloride group.
3-(Chlorosulfonyl)benzoyl chloride: This compound lacks the fluoro and methyl substituents, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
特性
分子式 |
C8H5Cl2FO3S |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
3-chlorosulfonyl-4-fluoro-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)3-6(7(4)11)15(10,13)14/h2-3H,1H3 |
InChIキー |
OXRVYZXBYHGFKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)





![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)

![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
